2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride
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Overview
Description
2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride is an organic compound that features a biphenyl structure with a benzyloxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and amine groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2’-Benzyloxy[1,1-biphenyl]-3-amine hydrochloride
- 2’-Benzyloxy[1,1-biphenyl]-4-amine hydrochloride
- 2’-Benzyloxy[1,1-biphenyl]-2-ol
Uniqueness
2’-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride is unique due to the specific positioning of the benzyloxy and amine groups on the biphenyl core. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRJJBWVIZBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657383 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170524-29-4 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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